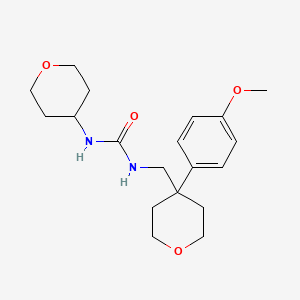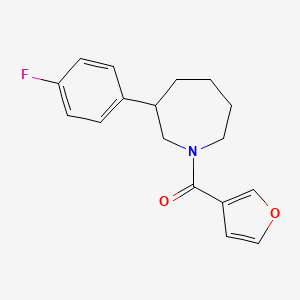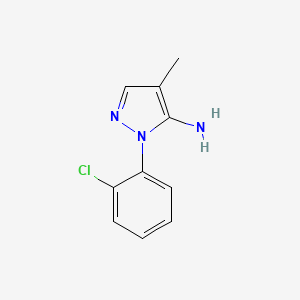![molecular formula C18H20N2O4S B2903275 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methoxybenzamide CAS No. 899979-74-9](/img/structure/B2903275.png)
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methoxybenzamide can be analyzed using various methods that reveal the spatial arrangement of atoms, molecular conformations, and the presence of specific functional groups.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be estimated using reliable QSPR and ANN .Wirkmechanismus
DTBM-MOB exerts its effects through the inhibition of the enzyme histone deacetylase 6 (HDAC6). HDAC6 is involved in the regulation of various cellular processes, including the degradation of misfolded proteins and the maintenance of cytoskeletal structure. Inhibition of HDAC6 by DTBM-MOB leads to an accumulation of misfolded proteins and disruption of cytoskeletal structure, ultimately leading to cell death.
Biochemical and Physiological Effects
DTBM-MOB has been found to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cell growth. DTBM-MOB has also been shown to reduce inflammation and oxidative stress, which are associated with the development of neurodegenerative diseases. Additionally, DTBM-MOB has been found to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
DTBM-MOB has several advantages for use in lab experiments. It is a potent and selective inhibitor of HDAC6, making it a valuable tool for studying the role of HDAC6 in various cellular processes. DTBM-MOB is also relatively stable and can be easily synthesized in large quantities. However, there are some limitations to the use of DTBM-MOB in lab experiments. It has been found to have low solubility in aqueous solutions, which can limit its effectiveness in some assays. Additionally, DTBM-MOB has not been extensively studied in vivo, which may limit its potential applications in animal models.
Zukünftige Richtungen
There are several future directions for the study of DTBM-MOB. One area of research is the development of more potent and selective HDAC6 inhibitors based on the structure of DTBM-MOB. Another area of research is the investigation of the effects of DTBM-MOB in animal models of neurodegenerative diseases. Additionally, the potential use of DTBM-MOB in combination with other anticancer or neuroprotective agents should be explored. Finally, the development of more efficient synthesis methods for DTBM-MOB could lead to its wider use in research and potential clinical applications.
Conclusion
DTBM-MOB is a chemical compound with potential applications in various fields, including cancer research and the treatment of neurodegenerative diseases. Its mechanism of action involves the inhibition of HDAC6, leading to a range of biochemical and physiological effects. While there are some limitations to its use in lab experiments, DTBM-MOB has several advantages and has the potential to be a valuable tool for studying cellular processes and developing new treatments for diseases. Future research should focus on developing more potent and selective HDAC6 inhibitors, investigating the effects of DTBM-MOB in animal models, and exploring its potential use in combination with other agents.
Synthesemethoden
DTBM-MOB can be synthesized through a multistep process involving the reaction of 3-methoxybenzoyl chloride with 4-(2-aminoethyl)morpholine, followed by the reaction of the resulting intermediate with 2-mercaptobenzoic acid. The final product is obtained through the reaction of the intermediate with 4-bromoaniline. The synthesis method for DTBM-MOB has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
DTBM-MOB has been studied extensively for its potential applications in various fields. It has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells in vitro. DTBM-MOB has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to have neuroprotective effects and has been shown to reduce the production of amyloid-beta peptides, which are associated with the development of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-17-6-4-5-14(13-17)18(21)19-15-7-9-16(10-8-15)20-11-2-3-12-25(20,22)23/h4-10,13H,2-3,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEDWDXOTJBNLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2903192.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-indole-3-carboxamide](/img/structure/B2903193.png)

![ethyl 3-carbamoyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2903195.png)

![N-(2-chlorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2903197.png)
![methyl (2Z)-3-[(4-bromophenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2903199.png)
![N-(3,5-difluorophenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2903206.png)
![Methyl 2-{2-[(piperidin-1-yl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2903207.png)
![methyl 4-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate](/img/structure/B2903208.png)


![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(5,7-dimethylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2903214.png)
